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Compound of Interest

Compound Name: 4-(Ethylthio)benzoic acid

Cat. No.: B081999 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies on 4-
(Ethylthio)benzoic acid, a molecule of interest in medicinal chemistry and materials science.

The document delves into its structural properties, spectroscopic characteristics, and electronic

nature, primarily through the lens of computational chemistry. While exhaustive theoretical data

for this specific molecule is not readily available in published literature, this guide synthesizes

information from studies on analogous compounds to present a robust theoretical framework.

Introduction
4-(Ethylthio)benzoic acid (4-ETBA) is a sulfur-containing aromatic carboxylic acid. Its

structure, featuring a benzoic acid moiety functionalized with an ethylthio group at the para

position, makes it a subject of interest for its potential biological activities and applications in

chemical synthesis.[1] Notably, it has been identified as a potential inhibitor of bacterial

cytochrome P450 enzymes, suggesting its utility as an antibacterial agent. Understanding the

fundamental molecular properties of 4-ETBA through theoretical studies is crucial for

elucidating its mechanism of action and for the rational design of novel derivatives with

enhanced therapeutic potential.

Molecular Structure:

Caption: Molecular structure of 4-(Ethylthio)benzoic acid.
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Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for 4-(Ethylthio)benzoic acid
is provided below.

Property Value Reference

Molecular Formula C₉H₁₀O₂S [2]

Molecular Weight 182.24 g/mol [1][2]

CAS Number 13205-49-7 [1]

Appearance Solid [1]

Melting Point 145-147 °C [1]

FTIR (KBr, cm⁻¹) Highlights See Table 2 below

¹H NMR See Table 3 below

¹³C NMR See Table 4 below

Table 1: Physicochemical Properties of 4-(Ethylthio)benzoic acid.

Theoretical Computational Methodology
Due to the lack of specific theoretical studies on 4-(Ethylthio)benzoic acid, a standard and

widely accepted computational protocol, based on methodologies applied to similar benzoic

acid derivatives, is proposed here.

Computational Workflow:
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Caption: A typical workflow for the theoretical analysis of 4-(Ethylthio)benzoic acid.

Geometry Optimization
The initial molecular structure of 4-ETBA would be optimized using Density Functional Theory

(DFT). A common and effective functional for such systems is Becke's three-parameter hybrid

functional combined with the Lee-Yang-Parr correlation functional (B3LYP). A Pople-style basis

set, such as 6-311++G(d,p), which includes diffuse and polarization functions, is recommended

for accurate results. The optimization process is continued until a stationary point on the

potential energy surface is located, confirmed by the absence of imaginary frequencies in the

subsequent vibrational analysis.

Vibrational Frequency Analysis
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Following geometry optimization, harmonic vibrational frequencies are calculated at the same

level of theory. This analysis serves two purposes: to confirm that the optimized structure

corresponds to a true energy minimum and to predict the infrared (IR) and Raman spectra. The

calculated frequencies are often systematically overestimated and are typically scaled by an

empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data.

NMR Chemical Shift Calculation
The Gauge-Including Atomic Orbital (GIAO) method is the standard approach for calculating

NMR chemical shifts. These calculations, performed at the B3LYP/6-311++G(d,p) level of

theory on the optimized geometry, can predict the ¹H and ¹³C NMR spectra. The calculated

chemical shifts are referenced against a standard, typically tetramethylsilane (TMS), calculated

at the same level of theory.

Frontier Molecular Orbital (FMO) and Molecular
Electrostatic Potential (MEP) Analysis
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied

Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity

of a molecule. The HOMO-LUMO energy gap provides an indication of the molecule's chemical

stability and reactivity. The Molecular Electrostatic Potential (MEP) map is generated to

visualize the charge distribution and identify regions susceptible to electrophilic and

nucleophilic attack.

Theoretical Results and Discussion
The following sections present illustrative theoretical data for 4-(Ethylthio)benzoic acid, based

on expected values from similar compounds.

Vibrational Spectroscopy
The calculated vibrational frequencies can be assigned to specific molecular motions. Key

vibrational modes for 4-ETBA are summarized in Table 2.
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Vibrational Mode
Expected Wavenumber
(cm⁻¹) (Scaled)

Description

O-H stretch ~3500 Carboxylic acid O-H stretching

C-H stretch (aromatic) 3100-3000 Aromatic ring C-H stretching

C-H stretch (aliphatic) 2980-2850 Ethyl group C-H stretching

C=O stretch ~1700 Carboxylic acid C=O stretching

C-C stretch (aromatic) 1600-1450 Aromatic ring C-C stretching

C-S stretch 700-600 Ethylthio group C-S stretching

Table 2: Illustrative Calculated Vibrational Frequencies for 4-(Ethylthio)benzoic acid.

NMR Spectroscopy
Predicted ¹H and ¹³C NMR chemical shifts provide valuable information for structural

elucidation.

Proton Expected Chemical Shift (ppm)

-COOH 12.0-13.0

Aromatic (ortho to -COOH) 7.9-8.1

Aromatic (ortho to -S-) 7.2-7.4

-S-CH₂- 2.9-3.1

-CH₃ 1.2-1.4

Table 3: Illustrative Calculated ¹H NMR Chemical Shifts for 4-(Ethylthio)benzoic acid.
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Carbon Expected Chemical Shift (ppm)

-COOH 167-170

Aromatic (C-COOH) 128-131

Aromatic (C-S) 145-148

Aromatic (ortho to -COOH) 129-132

Aromatic (ortho to -S-) 125-128

-S-CH₂- 25-28

-CH₃ 14-16

Table 4: Illustrative Calculated ¹³C NMR Chemical Shifts for 4-(Ethylthio)benzoic acid.

Frontier Molecular Orbitals and Molecular Electrostatic
Potential
The electronic properties of 4-ETBA are expected to be influenced by the interplay between the

electron-withdrawing carboxylic acid group and the electron-donating ethylthio group.

Parameter Expected Value (eV) Significance

HOMO Energy -6.0 to -6.5

Region of electron donation

(likely on the sulfur and

aromatic ring)

LUMO Energy -1.5 to -2.0

Region of electron acceptance

(likely on the carboxylic acid

group)

HOMO-LUMO Gap (ΔE) 4.0 to 5.0
Indicator of chemical stability

and reactivity

Table 5: Illustrative Frontier Molecular Orbital Energies for 4-(Ethylthio)benzoic acid.
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The MEP map would likely show a region of high negative potential (red) around the carbonyl

oxygen of the carboxylic acid group, indicating a site for electrophilic attack. Conversely, a

region of positive potential (blue) would be expected around the acidic hydrogen, highlighting

its susceptibility to deprotonation.

Potential Biological Signaling Pathway
Given that 4-(Ethylthio)benzoic acid is a reported inhibitor of bacterial cytochrome P450

enzymes, a simplified diagram illustrating this interaction is presented below.

4-(Ethylthio)benzoic Acid
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Caption: Inhibition of bacterial cytochrome P450 by 4-(Ethylthio)benzoic acid.

Conclusion
This technical guide has provided a detailed theoretical framework for the study of 4-
(Ethylthio)benzoic acid. While direct computational studies are not extensively available, by

drawing parallels with similar molecules, we have outlined the key methodologies and expected

outcomes of such an investigation. The presented data and visualizations offer valuable

insights for researchers in medicinal chemistry and drug development, aiding in the

understanding of the structure-activity relationships of this promising molecule and guiding

future experimental and theoretical work. Further dedicated computational and experimental

studies are encouraged to validate and expand upon the theoretical predictions presented

herein.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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